An In-depth Technical Guide to 2,2-Dimethyloctane
An In-depth Technical Guide to 2,2-Dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22. As an isomer of decane, its unique structural arrangement, featuring a quaternary carbon atom, imparts distinct physical and chemical properties that are of interest in various fields of chemical research and development. This guide provides a comprehensive overview of 2,2-dimethyloctane, including its chemical identity, physicochemical properties, synthesis, and analytical methods.
Chemical Identity and Structure
The IUPAC name for this compound is 2,2-dimethyloctane. Its structure consists of an eight-carbon (octane) backbone with two methyl groups attached to the second carbon atom.[1] This substitution creates a quaternary carbon center, a key structural feature influencing its stability and reactivity.
Molecular Structure:
Caption: Skeletal structure of 2,2-Dimethyloctane.
Physicochemical Properties
The physical and chemical properties of 2,2-dimethyloctane are summarized in the table below. These properties are crucial for its handling, application, and in the design of chemical processes.
| Property | Value | Unit |
| Molecular Formula | C₁₀H₂₂ | - |
| Molecular Weight | 142.28 | g/mol |
| CAS Registry Number | 15869-87-1 | - |
| Density | 0.725 | g/mL |
| Boiling Point | 155 | °C |
| Refractive Index | 1.408 | - |
| Critical Temperature | 318 | °C |
| Critical Pressure | 19.7 | atm |
Experimental Protocols
Synthesis of 2,2-Dimethyloctane
A documented method for the synthesis of 2,2-dimethyloctane is through the hydrogenation of 2,2-dimethyl-3-octyne (B106855).[1]
Reaction:
2,2-Dimethyl-3-octyne + 2H₂ → 2,2-Dimethyloctane
Experimental Workflow:
Caption: Workflow for the synthesis of 2,2-Dimethyloctane.
Detailed Methodology:
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Reaction Setup: In a suitable hydrogenation apparatus, dissolve 2,2-dimethyl-3-octyne in methanol.
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Catalyst Addition: Carefully add a nickel catalyst to the solution under an inert atmosphere.
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Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure. The reaction is then stirred at a controlled temperature until the theoretical amount of hydrogen has been consumed.
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Work-up: Upon completion, the reaction mixture is carefully depressurized and the nickel catalyst is removed by filtration.
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Purification: The methanol solvent is removed from the filtrate by distillation or rotary evaporation to yield the crude 2,2-dimethyloctane. Further purification can be achieved by fractional distillation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of 2,2-dimethyloctane.
Experimental Workflow:
Caption: Workflow for GC-MS analysis of 2,2-Dimethyloctane.
Detailed Methodology:
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Sample Preparation: Prepare a dilute solution of 2,2-dimethyloctane in a volatile organic solvent such as hexane (B92381) or pentane.
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GC-MS Parameters:
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Gas Chromatograph (GC):
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Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating alkanes.
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Injector: Split/splitless injector, with a typical injection volume of 1 µL and a split ratio of 50:1.
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Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to ensure separation from other components.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer (MS):
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to capture the molecular ion and characteristic fragment ions.
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Data Analysis: The retention time from the gas chromatogram and the mass spectrum from the mass spectrometer are used to identify 2,2-dimethyloctane. The mass spectrum will show a characteristic fragmentation pattern for this branched alkane, which can be compared to library spectra for confirmation.[2] Kovats retention indices can also be used for further confirmation.[3]
Spectroscopic Data
The NIST Chemistry WebBook provides mass and IR spectral data for 2,2-dimethyloctane, which are essential for its unambiguous identification.[2]
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Mass Spectrum: The electron ionization mass spectrum is characterized by a series of fragment ions resulting from the cleavage of C-C bonds. The molecular ion peak (m/z 142) may be of low abundance.
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Infrared (IR) Spectrum: The IR spectrum displays characteristic C-H stretching and bending vibrations for an alkane.
Conclusion
This technical guide provides essential information for researchers and professionals working with 2,2-dimethyloctane. The data on its identity, properties, and detailed experimental protocols for its synthesis and analysis will be valuable in laboratory settings and for the development of new applications.
